molecular formula C7H7F3N2 B12438332 [(2,4,5-Trifluorophenyl)methyl]hydrazine

[(2,4,5-Trifluorophenyl)methyl]hydrazine

Cat. No.: B12438332
M. Wt: 176.14 g/mol
InChI Key: YBWCQPDFDYASNE-UHFFFAOYSA-N
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Description

[(2,4,5-Trifluorophenyl)methyl]hydrazine, systematically named (2,4,5-trifluorophenyl)hydrazine hydrochloride (CAS 1024006-03-8), is a fluorinated aromatic hydrazine derivative. Its molecular formula is C₆H₆ClF₃N₂, with a molecular weight of 198.57 g/mol . The compound features a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions and a hydrazine group (-NH-NH₂) attached to the methylene group.

This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . Its structural uniqueness lies in the trifluorinated aromatic ring, which enhances metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(2,4,5-trifluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7F3N2/c8-5-2-7(10)6(9)1-4(5)3-12-11/h1-2,12H,3,11H2

InChI Key

YBWCQPDFDYASNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,5-Trifluorophenyl)methyl]hydrazine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4,5-Trifluorobenzyl chloride+Hydrazine hydrateThis compound+HCl\text{2,4,5-Trifluorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2,4,5-Trifluorobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2,4,5-Trifluorophenyl)methyl]hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include azides, nitroso compounds, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(2,4,5-Trifluorophenyl)methyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.

Medicine

This compound derivatives are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors. The compound’s ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals.

Mechanism of Action

The mechanism by which [(2,4,5-Trifluorophenyl)methyl]hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Fluorinated phenylhydrazines are structurally diverse, with variations in fluorine substitution patterns and additional functional groups. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications References
(2,4,5-Trifluorophenyl)hydrazine 1024109-24-7 C₆H₅F₃N₂ 162.11 2-F, 4-F, 5-F Sitagliptin synthesis
(2,3,4-Trifluorophenyl)hydrazine 119452-62-9 C₆H₅F₃N₂ 162.11 2-F, 3-F, 4-F Unspecified (pharma R&D)
2-(Trifluoromethyl)phenylhydrazine 365-34-4 C₇H₇F₃N₂ 176.14 2-CF₃ Heterocyclic synthesis
(2,5-Difluorophenyl)hydrazine HCl - C₆H₅ClF₂N₂ 178.57 2-F, 5-F Pyrido[4,3-b]indole synthesis
[4-(Trifluoromethyl)phenyl]hydrazine - C₇H₇F₃N₂ 176.14 4-CF₃ Tetrahydro-pyridoindole synthesis

Key Observations :

  • Fluorine Positioning: The position of fluorine atoms significantly impacts electronic properties.
  • Trifluoromethyl vs. Fluorine : The CF₃ group (as in 2-(trifluoromethyl)phenylhydrazine) introduces stronger electron-withdrawing effects than individual fluorine atoms, influencing reaction kinetics and product yields in heterocyclic syntheses .

Reactivity Trends :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and CF₃ groups increase electrophilicity of the phenyl ring, accelerating nucleophilic attacks in cyclization reactions .
  • Steric Effects : Bulky substituents (e.g., CF₃ at position 2) may reduce reaction efficiency compared to smaller fluorine atoms .

Physicochemical Properties

Property (2,4,5-Trifluorophenyl)hydrazine (2,3,4-Trifluorophenyl)hydrazine 2-(Trifluoromethyl)phenylhydrazine
Density (g/cm³) 1.491 (Predicted) - -
Boiling Point (°C) 170.9 (Predicted) - -
pKa ~4.0 (Predicted) - -
Solubility Ethanol, DMSO Likely similar Ethanol, chloroform

Notes:

  • Limited experimental data exist for many analogues, requiring reliance on predictive models.
  • The pKa of ~4.0 for (2,4,5-trifluorophenyl)hydrazine suggests moderate acidity, facilitating salt formation (e.g., hydrochloride) for pharmaceutical stability .

Structure-Activity Relationship (SAR) :

  • Fluorine Count : Higher fluorine content (e.g., trifluoro vs. difluoro) correlates with improved metabolic stability and target binding .
  • Substituent Position : 2,4,5-Trifluoro substitution optimizes spatial arrangement for enzyme interaction in DPP-4 inhibitors .

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